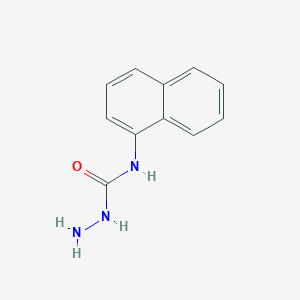

3-Amino-1-(naphthalen-1-YL)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Molecular Assemblies and Conformational Adjustments

Research has shown that naphthalene urea derivatives undergo conformational adjustments, forming self-assemblies through hydrogen bonding. For example, studies on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea derivatives highlighted their ability to form homodimeric sub-assemblies, influenced by anion-guided assembly processes, which could have implications for the design of molecular recognition systems and materials science (Phukan & Baruah, 2016).

Chemosensors for Anion Detection

Naphthalene urea derivatives have been effectively utilized as chemosensors, demonstrating unique absorption and fluorescence properties in the presence of specific ions. For instance, a naphthalene derivative containing a urea group at the 1,8-position showed significant fluorescence with fluoride ions, which could be attributed to the interaction between the fluoride and N-H protons of the urea group, making it a potential tool for environmental monitoring and diagnostics (Cho et al., 2003).

Unfolding and Complexation of Heterocyclic Ureas

The synthesis and conformational studies of heterocyclic ureas have revealed their ability to unfold and form multiply hydrogen-bonded complexes. This behavior has implications for understanding the fundamental principles of molecular folding and the design of novel polymers or biomimetic materials (Corbin et al., 2001).

Sensing and Coordination Chemistry

Naphthalene urea compounds have shown potential in sensing and coordination chemistry, particularly in the detection of metal ions and anions. Research into the coordination and sensing properties towards anions and transition metal ions of specific fluorescent urea derivatives has expanded our understanding of how these compounds interact with ions, which could be beneficial for developing new sensors or therapeutic agents (Aragoni et al., 2021).

Safety and Hazards

The safety data sheet for 3-Amino-1-(naphthalen-1-YL)urea indicates that it has a GHS07 signal word warning. The hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

It is known that 1,3-disubstituted ureas, a class of compounds to which 3-amino-1-(naphthalen-1-yl)urea belongs, are effective inhibitors of soluble human epoxide hydrolase (seh) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .

Mode of Action

Based on the known activity of 1,3-disubstituted ureas, it can be inferred that this compound may interact with its targets, such as seh, to inhibit their function . This inhibition could lead to changes in the biochemical pathways associated with these targets.

Biochemical Pathways

Given that 1,3-disubstituted ureas are known to inhibit seh , it is possible that this compound may affect pathways related to the metabolism of epoxides, which are substrates of sEH.

Result of Action

Based on the known activity of 1,3-disubstituted ureas, it can be inferred that this compound may lead to the inhibition of seh, potentially affecting the metabolism of epoxides and related physiological processes .

Eigenschaften

IUPAC Name |

1-amino-3-naphthalen-1-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMKZCMHVOUQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)

![2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2714730.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2714736.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2714742.png)

![N-(3-propan-2-yloxypropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2714747.png)

![N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2714748.png)